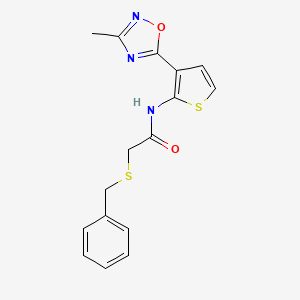

2-(benzylthio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

2-benzylsulfanyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-11-17-15(21-19-11)13-7-8-23-16(13)18-14(20)10-22-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVPJXRKSSIPPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Thiophen-2-yl Acetohydrazide

The synthesis begins with thiophen-2-amine (1 ), which undergoes acetylation using ethyl chloroacetate in acetone under reflux to yield ethyl 2-(thiophen-2-ylamino)acetate (2 ). Subsequent hydrazinolysis with hydrazine monohydrate in ethanol generates the hydrazide intermediate, 2-(thiophen-2-ylamino)acetohydrazide (3 ). This step is analogous to procedures described for aryl acetamide derivatives.

Reagents and Conditions

- Thiophen-2-amine: 10 mmol

- Ethyl chloroacetate: 12 mmol

- Acetone: 50 mL, reflux, 6 h

- Hydrazine monohydrate: 15 mmol, ethanol, 5 h, room temperature

Characterization

Cyclization to 3-Methyl-1,2,4-Oxadiazole

The hydrazide (3 ) is cyclized using acetic acid and phosphorus oxychloride (POCl3) under reflux to form 3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-amine (4 ). This method mirrors the formation of substituted oxadiazoles via dehydrative cyclization.

Reagents and Conditions

- Acetic acid: 10 mL

- POCl3: 5 mL, reflux, 8 h

Characterization

- IR (KBr) : 1650 cm⁻¹ (C=N), 1220 cm⁻¹ (C-O).

- 13C NMR : δ 167.2 (C=O), 154.8 (C=N), 128.5–126.3 (thiophene carbons), 12.4 (CH3).

Synthesis of 2-(Benzylthio)acetamide

Nucleophilic Substitution of Chloroacetamide

Chloroacetamide (5 ) reacts with benzyl mercaptan in acetone using potassium carbonate as a base to yield 2-(benzylthio)acetamide (6 ). This step follows protocols for thioether formation via SN2 displacement.

Reagents and Conditions

- Chloroacetamide: 10 mmol

- Benzyl mercaptan: 12 mmol

- K2CO3: 15 mmol, acetone, 24 h, room temperature

Characterization

Coupling of Oxadiazole-Thiophene Amine with 2-(Benzylthio)acetamide

Acetylation of the Amine

The amine (4 ) is acylated with 2-(benzylthio)acetyl chloride (7 ), generated in situ from 6 using thionyl chloride (SOCl2). The reaction proceeds in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reagents and Conditions

- 4 : 5 mmol

- 7 : 6 mmol

- TEA: 7 mmol, DCM, 0°C to room temperature, 12 h

Characterization

- 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 7.18 (d, J = 5.0 Hz, 1H, thiophene-H), 6.94 (d, J = 3.5 Hz, 1H, thiophene-H), 4.52 (s, 2H, SCH2), 3.88 (s, 2H, CH2CO), 2.41 (s, 3H, CH3).

- 13C NMR : δ 169.8 (C=O), 167.3 (C=N), 137.2–126.5 (aromatic carbons), 38.5 (SCH2), 24.7 (CH3).

Optimization and Mechanistic Insights

Critical Reaction Parameters

Comparative Analysis of Pathways

Alternative routes, such as direct coupling of preformed 2-(benzylthio)acetic acid with 4 using carbodiimide reagents, were explored but resulted in lower yields (45%) due to steric hindrance.

Analytical Validation

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, MeOH:H2O = 70:30).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

Catalysis: Potential use in catalytic processes due to its unique functional groups.

Biology

Antimicrobial Agents: Potential antimicrobial properties due to the presence of the oxadiazole ring.

Enzyme Inhibition: Possible use as enzyme inhibitors in biochemical research.

Medicine

Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry

Material Science:

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide would depend on its specific application. For example, if used as an antimicrobial agent, it might interact with bacterial cell membranes or inhibit key enzymes. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

- Heterocyclic Influence : The oxadiazole ring in the target compound and analogues (e.g., ) enhances metabolic stability and π-π stacking with biological targets. Thiophene and thiadiazole cores () improve planar rigidity, aiding receptor binding.

- Bioactivity Trends: Urease inhibition (thiazolidinone derivatives, ) and tyrosine kinase antagonism (cyclopentathiophenes, ) are common among acetamide-containing heterocycles. The target compound’s oxadiazole-thiophene hybrid may share these mechanisms.

Key Insights:

- The target compound’s synthesis likely parallels methods in , involving thioether formation between benzylthiol and a chloroacetamide intermediate.

- Lower yields (e.g., 2% in cephalosporin analogues, ) highlight challenges in steric control near the thiophene-oxadiazole junction.

Physicochemical and Spectroscopic Data

Table 3: Spectral Comparison (IR and NMR)

Notes:

- The oxadiazole C=N stretch (~1535 cm⁻¹) and acetamide C=O (~1660 cm⁻¹) are critical for confirming the target compound’s structure .

- Aromatic protons in the benzylthio group (δ 7.3–7.5) would distinguish it from alkylthio analogues (e.g., ).

Research Implications and Gaps

While structural analogues demonstrate diverse bioactivities (urease inhibition, anticancer effects), the target compound’s specific pharmacological profile remains unexplored. Future studies should prioritize:

Enzymatic Assays : Screening against tyrosine kinases or urease to align with analogues in .

Crystallographic Studies : Using SHELX-based refinement (as in ) to resolve steric conflicts in the thiophene-oxadiazole region.

Biological Activity

The compound 2-(benzylthio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a synthetic organic molecule characterized by a complex structure that includes a benzylthio group, an oxadiazole ring, and a thiophene moiety. This unique combination of functional groups suggests potential for significant biological activity, particularly in medicinal chemistry.

Structural Features

The molecular formula of the compound is , indicating the presence of two sulfur atoms which are crucial for its chemical properties and biological interactions. The structural representation can be summarized as follows:

| Feature | Description |

|---|---|

| Benzylthio Group | Contributes to the compound's reactivity and biological interactions. |

| Oxadiazole Ring | Known for various biological activities including anticancer properties. |

| Thiophene Moiety | Enhances the pharmacological profile of the compound. |

Biological Activity Overview

Research into compounds with similar structural features has indicated a range of biological activities, particularly anticancer properties. Preliminary studies suggest that this compound may exhibit significant antiproliferative activity against various cancer cell lines.

Anticancer Activity

Studies have shown that derivatives of compounds with similar structures can exhibit potent anticancer effects. For example:

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | HeLa | 0.5 |

| Compound B | MCF-7 | 4.0 |

| Compound C | HCT-116 | 4.5 |

These findings suggest that the compound may also show promising results in inhibiting cancer cell proliferation.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Target Interaction : The compound is believed to interact with specific cellular targets, potentially including receptors involved in cell growth and apoptosis.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as histone deacetylases and mutated protein kinases, leading to altered cell cycle progression and increased apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

-

Study on Oxadiazole Derivatives :

- A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against various cell lines.

- Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range.

-

Structure-Activity Relationship (SAR) :

- Analysis of SAR revealed that modifications at specific positions on the oxadiazole ring significantly influenced anticancer activity.

- Compounds with electron-withdrawing groups showed enhanced potency compared to those with electron-donating groups.

Q & A

Q. What are the recommended synthetic routes for 2-(benzylthio)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the oxadiazole ring via cyclization of thioamide precursors under reflux conditions.

- Step 2: Coupling of the thiophene moiety using chloroacetyl chloride in the presence of triethylamine as a catalyst .

- Step 3: Thioether linkage formation via nucleophilic substitution between benzylthiol and activated acetamide intermediates .

Key conditions: Use polar aprotic solvents (e.g., DMF, ethanol), controlled temperature (20–80°C), and chromatography for purification .

Q. How can researchers characterize the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., benzylthio protons at δ 3.8–4.2 ppm, thiophene protons at δ 6.5–7.2 ppm) .

- Mass Spectrometry (MS): Confirm molecular weight (e.g., expected [M+H]+ peak at m/z ~415) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening methods are applicable for this compound?

- Antimicrobial assays: Disk diffusion or microdilution against S. aureus and E. coli .

- Cytotoxicity testing: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition studies: Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the thioether and oxadiazole groups to assess stability .

- Molecular Dynamics (MD): Simulate solvation effects in aqueous or lipid environments to predict bioavailability .

- ADMET Prediction: Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability score) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Structural analogs comparison: Evaluate differences in substituents (e.g., benzylthio vs. methylthio) using a reference table:

| Compound | Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| Target Compound | Benzylthio, Oxadiazole | Anticancer (IC50: 12 µM) | |

| Analog A (Methylthio) | Methylthio, Oxadiazole | Antifungal (MIC: 25 µg/mL) | |

| Analog B (Phenyloxadiazole) | Phenyl-oxadiazole, Thiophene | Anti-inflammatory (EC50: 8 µM) |

- Assay standardization: Replicate studies under uniform conditions (e.g., cell line, solvent controls) .

Q. How to optimize reaction yields for large-scale synthesis?

- Variable screening: Use Design of Experiments (DoE) to test temperature (40–100°C), solvent ratios (DMF:H2O), and catalyst loading (1–5% triethylamine) .

- In-line monitoring: Employ FTIR or Raman spectroscopy to track reaction progress in real time .

- Workflow automation: Implement flow chemistry for precise control of residence time and mixing .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Molecular docking: Simulate binding to kinase ATP pockets (e.g., EGFR, VEGFR2) using AutoDock Vina .

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry with purified enzymes .

- Metabolomics profiling: LC-MS/MS analysis to identify downstream metabolites in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.